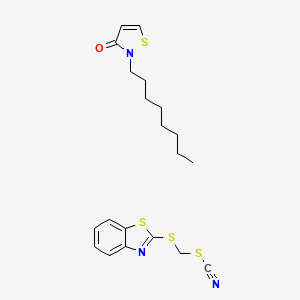
Kemtox S 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kemtox S 10 is a chemical compound primarily used in the textile industry for dyeing and printing applications. It is known for its high efficacy and non-toxic nature, making it a popular choice among manufacturers and researchers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kemtox S 10 involves a series of chemical reactions that typically include the use of various dyes and auxiliary chemicals. The exact synthetic route can vary depending on the desired properties of the final product. Common methods include the use of Procion, Disperse, Direct, Acid, and Indigo dyes .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistency and quality. These processes often include dyeing, screen printing, hand printing, batik, devoré, discharge printing, hand painting, and transfer printing .
Analyse Des Réactions Chimiques
Types of Reactions
Kemtox S 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Kemtox S 10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of textiles, dyes, and other industrial products .
Mécanisme D'action
The mechanism of action of Kemtox S 10 involves its interaction with specific molecular targets and pathways. It is known to affect various cellular processes by altering the oxidation states of molecules and facilitating electron transfer reactions. This can lead to changes in cellular function and overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Kemtox S 10 include:
- Procion MX dyes
- Disperse dyes
- Direct dyes
- Acid dyes
- Indigo dyes
Uniqueness
This compound stands out due to its non-toxic nature and high efficacy in dyeing and printing applications. Its versatility and wide range of applications make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
91265-14-4 |
|---|---|
Formule moléculaire |
C20H25N3OS4 |
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate;2-octyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H19NOS.C9H6N2S3/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h8,10H,2-7,9H2,1H3;1-4H,6H2 |
Clé InChI |
FKCYRQDSPHNUMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=O)C=CS1.C1=CC=C2C(=C1)N=C(S2)SCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


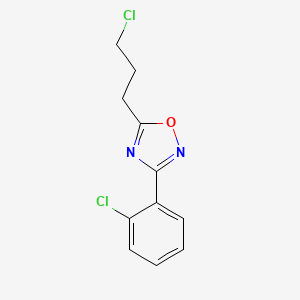

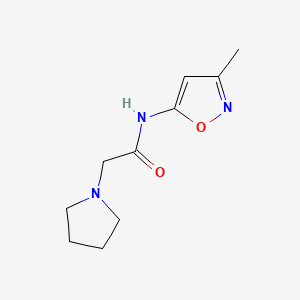
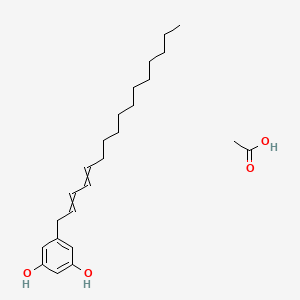
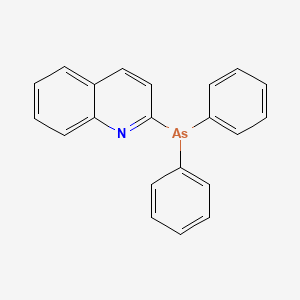
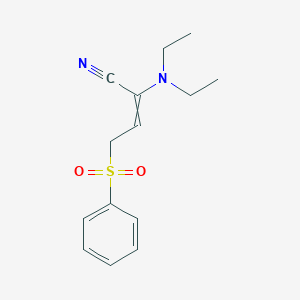
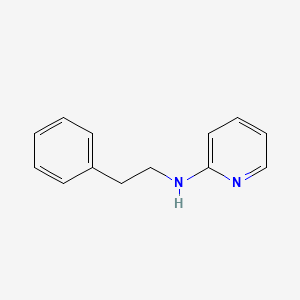
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
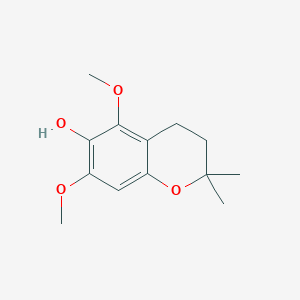
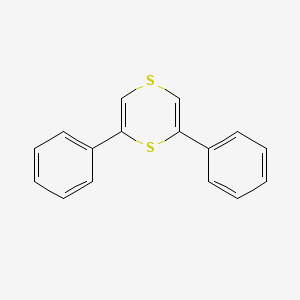
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
